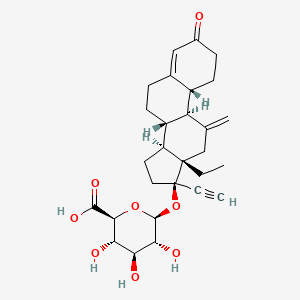
Etonogestrel beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Etonogestrel beta-D-Glucuronide involves the glucuronidation of Etonogestrel. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Etonogestrel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Etonogestrel beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Etonogestrel beta-D-Glucuronide has several scientific research applications:
Mecanismo De Acción
Etonogestrel beta-D-Glucuronide exerts its effects by binding to progesterone and estrogen receptors in target organs such as the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding inhibits the release of luteinizing hormone, preventing ovulation and increasing the viscosity of cervical mucus to hinder sperm passage .
Comparación Con Compuestos Similares
Similar Compounds
Etonogestrel: The parent compound, used in various contraceptive devices.
Desogestrel: Another synthetic progestin with similar contraceptive properties.
Levonorgestrel: A widely used progestin in emergency contraception.
Uniqueness
Etonogestrel beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion in biological systems. This modification also allows for more precise analytical measurements in research applications .
Propiedades
Fórmula molecular |
C28H36O8 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36O8/c1-4-27-13-14(3)20-17-9-7-16(29)12-15(17)6-8-18(20)19(27)10-11-28(27,5-2)36-26-23(32)21(30)22(31)24(35-26)25(33)34/h2,12,17-24,26,30-32H,3-4,6-11,13H2,1H3,(H,33,34)/t17-,18-,19-,20+,21-,22-,23+,24-,26-,27-,28-/m0/s1 |
Clave InChI |
ZEIPQROXKPESNS-UYWVDHFESA-N |
SMILES isomérico |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |
SMILES canónico |
CCC12CC(=C)C3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
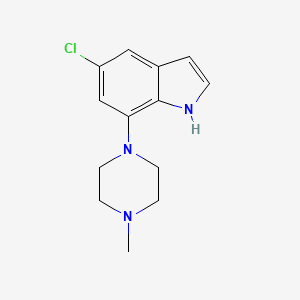
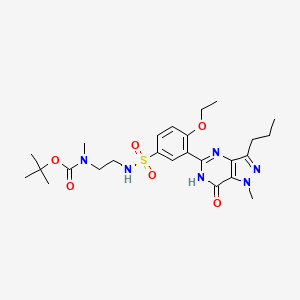
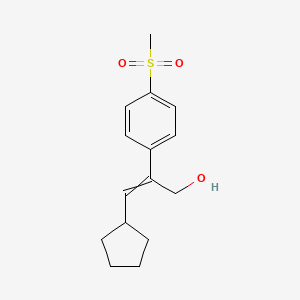
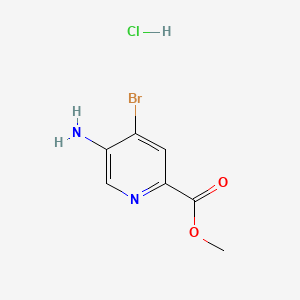
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
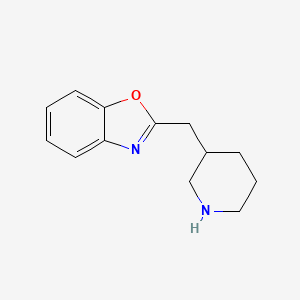
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
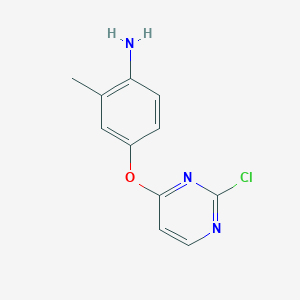
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
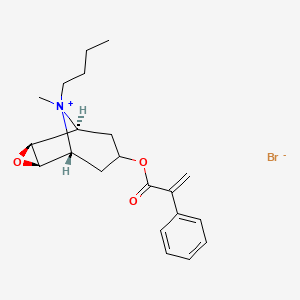
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
